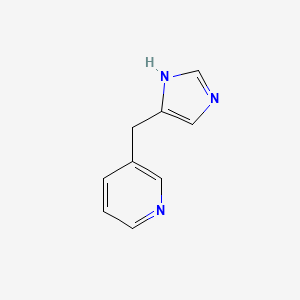

3-((1H-imidazol-4-yl)methyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((1H-imidazol-4-yl)methyl)pyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-((1H-Imidazol-4-yl)methyl)pyridin beinhaltet typischerweise die Bildung des Imidazolrings, gefolgt von seiner Anbindung an den Pyridinring. Eine übliche Methode beinhaltet die Cyclisierung von Amido-Nitrilen zur Bildung disubstituierter Imidazole . Die Reaktionsbedingungen sind mild und können eine Vielzahl von funktionellen Gruppen umfassen, wie z. B. Arylhalogenide und aromatische Heterocyclen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung beinhalten oft die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Nickel-katalysierter Addition an Nitrile, gefolgt von Proto-Demetallierung, Tautomerisierung und dehydrativer Cyclisierung, ist eine solche Methode .

Analyse Chemischer Reaktionen

Reaktionstypen

3-((1H-Imidazol-4-yl)methyl)pyridin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Imidazol- oder Pyridinderivate führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen des Imidazolrings.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Halogenierungsmittel für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die Bildung des gewünschten Produkts zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Imidazol- und Pyridinderivate, die verschiedene funktionelle Gruppen an den Ringen tragen können, wodurch ihre chemischen und biologischen Eigenschaften verbessert werden.

Wissenschaftliche Forschungsanwendungen

3-((1H-Imidazol-4-yl)methyl)pyridin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-((1H-Imidazol-4-yl)methyl)pyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Imidazolring kann mit Metallionen und Enzymen interagieren und deren Aktivität beeinflussen. Der Pyridinring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen und die Bindungsaffinität der Verbindung zu verschiedenen biologischen Zielstrukturen beeinflussen .

Wissenschaftliche Forschungsanwendungen

3-((1H-imidazol-4-yl)methyl)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Wirkmechanismus

The mechanism of action of 3-((1H-imidazol-4-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, influencing their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to various biological targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

3-((1H-Imidazol-4-yl)methyl)pyridin ist aufgrund des Vorhandenseins sowohl von Imidazol- als auch von Pyridinringen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Doppelringstruktur ermöglicht vielseitige Interaktionen mit verschiedenen molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht.

Eigenschaften

Molekularformel |

C9H9N3 |

|---|---|

Molekulargewicht |

159.19 g/mol |

IUPAC-Name |

3-(1H-imidazol-5-ylmethyl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h1-3,5-7H,4H2,(H,11,12) |

InChI-Schlüssel |

IQMRECYOUIKYGG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)CC2=CN=CN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.